(1,3,4-Oxadiazol-2-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

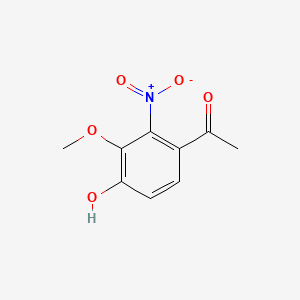

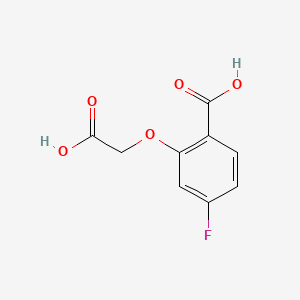

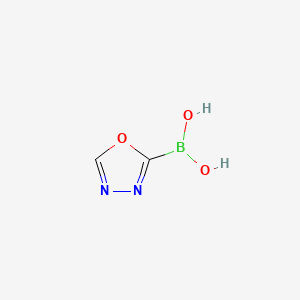

“(1,3,4-Oxadiazol-2-yl)boronic acid” is a chemical compound with the molecular formula C2H3BN2O3 . It has a molecular weight of 113.87 g/mol . The compound is also known by other names such as “1258867-73-0”, “1,3,4-oxadiazol-2-ylboronic acid”, “B-1,3,4-Oxadiazol-2-ylboronicAcid”, and "B-1,3,4-Oxadiazol-2-ylboronic Acid" .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including “(1,3,4-Oxadiazol-2-yl)boronic acid”, has been reported in the literature . The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .

Molecular Structure Analysis

The molecular structure of “(1,3,4-Oxadiazol-2-yl)boronic acid” can be represented by the InChI string “InChI=1S/C2H3BN2O3/c6-3(7)2-5-4-1-8-2/h1,6-7H” and the canonical SMILES string "B(C1=NN=CO1)(O)O" . The compound has a topological polar surface area of 79.4 Ų and a complexity of 79.7 .

Physical And Chemical Properties Analysis

“(1,3,4-Oxadiazol-2-yl)boronic acid” has a molecular weight of 113.87 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 114.0236721 g/mol . The compound has a heavy atom count of 8 and a covalently-bonded unit count of 1 .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Pharmacology

Compounds containing the 1,3,4-oxadiazole moiety, such as (1,3,4-Oxadiazol-2-yl)boronic acid , have been found to exhibit a wide range of biological activities. These include anticancer, antibacterial, antifungal, analgesic, anti-inflammatory, anticonvulsant, antihypertensive, antiviral, anti-HIV, and antidiabetic properties. Due to their privileged structure, these compounds possess significant biological potential and are important for molecule planning in medicinal chemistry .

Antimicrobial Applications

The synthesis of various derivatives of 1,3,4-oxadiazole has been reported to yield new pharmacologically active molecules with in vitro antimicrobial activity. This includes efforts to synthesize compounds like 3-(1,3,4-oxadiazol-2-yl)-quinazolin-4(3H)-ones which have shown promise in this field .

Agriculture Insecticidal and Herbicidal Properties

In the agricultural sector, 1,3,4-oxadiazoles are utilized due to their insecticidal, fungicidal, and herbicidal properties. An effective herbicide may be obtained by combining 1,3,4-oxadiazole with other compounds such as 3,5-dihalophenoxypyridines .

Chemical Properties and Solubility

The solubility of 1,3,4-oxadiazoles in water is determined by the type of substituents on the heterocyclic ring. Substitution with different functional groups at the 2 and 5 positions of the oxadiazole ring typically lowers the melting and boiling points .

Direcciones Futuras

Propiedades

IUPAC Name |

1,3,4-oxadiazol-2-ylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BN2O3/c6-3(7)2-5-4-1-8-2/h1,6-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAPXCNDVNCFSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NN=CO1)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.87 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,3,4-Oxadiazol-2-yl)boronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.